Cas no 2034239-09-1 (N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 2034239-09-1
- N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- F6475-7132
- N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- AKOS025317644
-
- Inchi: 1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18)
- InChI Key: KWMBWNKNHXFVJJ-UHFFFAOYSA-N
- SMILES: S1CCC(C1)OC1C=C(C=CN=1)C(NCC1=CC=CO1)=O
Computed Properties
- Exact Mass: 304.08816355g/mol
- Monoisotopic Mass: 304.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.7Ų
- XLogP3: 1.9
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-7132-15mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 15mg |
$133.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-3mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 3mg |
$94.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-30mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 30mg |
$178.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-10μmol |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 10μl |
$103.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-5mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-1mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
Life Chemicals | F6475-7132-50mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 50mg |
$240.0 | 2023-07-05 | |
Life Chemicals | F6475-7132-20mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-2μmol |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 2μl |
$85.5 | 2023-07-05 | |
Life Chemicals | F6475-7132-25mg |
N-[(furan-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034239-09-1 | 90%+ | 25mg |
$163.5 | 2023-07-05 |
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Professional Introduction to N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS No. 2034239-09-1)
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2034239-09-1, represents a unique molecular structure that combines elements of furan, tetrahydrothiophene, and isonicotinamide moieties. Such a combination suggests potential applications in the development of novel therapeutic agents, particularly in addressing complex biological targets.
The structural framework of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is of particular interest due to its ability to interact with biological systems in multiple ways. The presence of the furan ring, known for its electron-deficient nature, can influence the compound's reactivity and binding affinity. Similarly, the tetrahydrothiophene ring contributes to its overall stereochemistry and can play a crucial role in modulating pharmacokinetic properties. The isonicotinamide moiety, on the other hand, is well-documented for its involvement in various pharmacological interactions, making this compound a promising candidate for further investigation.
In recent years, there has been a growing interest in exploring heterocyclic compounds for their potential therapeutic benefits. Heterocycles such as furans and tetrahydrothiophenes are known for their diverse biological activities and have been extensively studied for their roles in drug discovery. N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular entity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The unique combination of functional groups allows for selective modulation of biological pathways, which is crucial for developing drugs with high specificity and low toxicity. Researchers have been particularly interested in its potential applications in the treatment of neurological disorders, where precise targeting of specific receptors and enzymes is essential.
Recent studies have highlighted the importance of molecular diversity in drug discovery. Compounds like N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide contribute to this diversity by offering novel chemical entities that can be further optimized through structural modifications. This approach has led to significant advancements in understanding the relationship between chemical structure and biological activity.
The synthesis of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the furan ring followed by the introduction of the tetrahydrothiophene moiety. The final step involves coupling with isonicotinamide to form the desired product. Each step must be meticulously controlled to avoid side reactions and impurities that could affect the compound's efficacy.
In terms of pharmacological activity, preliminary studies suggest that N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may exhibit properties relevant to several therapeutic areas. For instance, its structure suggests potential interactions with enzymes and receptors involved in pain modulation, inflammation, and neuroprotection. These interactions could make it a valuable candidate for developing treatments for conditions such as chronic pain syndromes and neurodegenerative diseases.
The compound's potential also extends to its ability to cross biological membranes, which is a critical factor in drug delivery systems. The presence of lipophilic groups like the furan and tetrahydrothiophene moieties enhances its solubility and permeability, making it more likely to reach target sites within the body effectively.
Ongoing research is focused on elucidating the detailed mechanism of action of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yli strong>)oxy)isonicotinamide through both computational modeling and experimental validation. These efforts aim to provide a comprehensive understanding of how the compound interacts with biological targets at the molecular level. Such insights are essential for optimizing its therapeutic potential and developing effective drug formulations.
The integration of advanced technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has accelerated the process of identifying promising candidates like N-(furan - 2 - ylmethyl strong >)- 2 - (( tetra hydro thiophen - 3 - yl ) oxy ) i sonicotin amide . These methods allow researchers to rapidly evaluate large libraries of compounds for their biological activity, thereby streamlining the drug discovery pipeline.
In conclusion, N-(furan - 2 - ylmethyl strong >)- 2 - (( tetra hydro thiophen - 3 - yl ) oxy ) i sonicotin amide (CAS No. 2034239 - 09 - 1 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications . Further research into its pharmacological properties promises to uncover new possibilities for treating various diseases , particularly those involving complex biological pathways . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in shaping the future of medicine . p >
2034239-09-1 (N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide) Related Products
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)




